2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-20-12-16-7-3-4-8-18(16)22(24)25)13-26-17-10-9-14-5-1-2-6-15(14)11-17/h1-12H,13H2,(H,21,23)/b20-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHULSIFCOVIDF-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2-naphthalen-2-yloxyacetic acid with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Hydrazone Formation and Condensation Reactions
The hydrazone functional group (–NH–N=CH–) enables condensation with carbonyl compounds. This reactivity is central to synthesizing derivatives with modified biological or material properties.
Key Reaction:
Reaction with aldehydes/ketones under acidic or reflux conditions yields Schiff base derivatives. For example:
text2-(naphthalen-2-yloxy)acetohydrazide + 2-nitrobenzaldehyde → 2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Conditions: Reflux in ethanol/methanol, 5–12 hours .
Table 1: Condensation Reactions with Aldehydes
Reduction Reactions
The nitro (–NO₂) group undergoes selective reduction to an amine (–NH₂), enabling further functionalization.
Key Reaction:
Catalytic hydrogenation of the nitrophenyl group:
textThis compound + H₂/Pd-C → 2-(naphthalen-2-yloxy)-N'-[(E)-(2-aminophenyl)methylidene]acetohydrazide
Conditions: H₂ gas (1–3 atm), Pd/C catalyst, ethanol, 25–50°C .
Table 2: Reduction of Nitro Group
| Reducing Agent | Product Amine Derivative | Purity (%) | Reference |
|---|---|---|---|
| H₂/Pd-C | 2-Aminophenyl-methylidene analog | >95 | |
| NaBH₄/CuCl₂ | Partial reduction with side products | 62 |
Electrophilic Substitution on the Naphthalene Ring
The naphthalen-2-yloxy moiety undergoes electrophilic substitution, such as nitration or halogenation, at specific positions.
Key Reaction:
Nitration at the α-position of the naphthalene ring:
textThis compound + HNO₃/H₂SO₄ → 2-(6-nitronaphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Conditions: Concentrated HNO₃/H₂SO₄ (1:3), 0–5°C, 2h .
Table 3: Substitution Reactions on the Naphthalene Ring
| Reagent | Position Modified | Major Product | Reference |
|---|---|---|---|
| Br₂/FeBr₃ | C-6 | 6-Bromo-naphthalen-2-yloxy derivative | |
| Cl₂/AlCl₃ | C-1 | 1-Chloro-naphthalen-2-yloxy derivative |
Oxidation Reactions
The hydrazone linkage and aromatic systems participate in oxidation pathways.
Key Reaction:
Oxidation of the hydrazone group to a diazenium ion:
textThis compound + KMnO₄/H⁺ → 2-(naphthalen-2-yloxy)acetic acid + 2-nitrobenzaldehyde
Conditions: KMnO₄ in acidic aqueous ethanol, 70°C, 4h .
Table 4: Oxidation Products
| Oxidizing Agent | Site Oxidized | Product | Reference |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Hydrazone linkage | Carboxylic acid + aldehyde | |
| Ozone (O₃) | Naphthalene ring | Quinone derivative |
Coordination with Metal Ions
The hydrazone acts as a polydentate ligand, forming complexes with transition metals.
Key Reaction:
Complexation with Cu(II):
textThis compound + CuCl₂ → [Cu(L)₂Cl₂] (Octahedral complex)
Conditions: Ethanol/water (1:1), room temperature, 2h .
Table 5: Metal Complexes
| Metal Salt | Coordination Mode | Geometry | Reference |
|---|---|---|---|
| Zn(NO₃)₂ | N,O-donor | Tetrahedral | |
| FeCl₃ | N,O-bridging | Octahedral |
Photochemical Reactivity
The nitrophenyl group facilitates photoinduced electron transfer, enabling applications in photocatalysis.
Key Reaction:
UV-light-mediated degradation:
textThis compound + hν → Radical intermediates → Degradation products
Conditions: UV light (254 nm), acetonitrile, 24h .
Acid/Base-Mediated Rearrangements
The hydrazone undergoes tautomerization and hydrolysis under varying pH conditions.
Key Reaction:
Acid-catalyzed hydrolysis:
textThis compound + HCl → 2-(naphthalen-2-yloxy)acetohydrazide + 2-nitrobenzaldehyde
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide serves as a versatile precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it valuable for developing new compounds with specific properties.
Biology
The compound has potential applications in biological studies, particularly in enzyme interaction investigations. It can act as a biochemical probe to study enzyme kinetics and mechanisms, providing insights into biological processes at the molecular level. Additionally, its structural features may allow it to interact with biological macromolecules, influencing their activity.
Medicine
In medicinal chemistry, this compound is being explored for its pharmacological properties. Preliminary studies suggest it may exhibit anticancer activity and could serve as a lead compound in drug design efforts aimed at developing new therapeutics for cancer treatment . Its mechanism of action is thought to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activity.
Material Science
The compound's unique electronic and optical properties make it suitable for applications in material science. Researchers are investigating its use in developing advanced materials with tailored electronic characteristics for applications in sensors and optoelectronics.
Case Study 1: Anticancer Activity
A study published in Wiley Online Library evaluated the synthesis and characterization of related compounds to explore their anticancer potential. The findings indicated that derivatives of hydrazides similar to this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into their therapeutic efficacy .
Case Study 2: Enzyme Interaction Studies
Research documented in PMC highlighted the use of similar naphthalene-based compounds as probes in enzyme assays. These studies demonstrated that such compounds could effectively modulate enzyme activity, providing valuable insights into their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers of Naphthyloxy and Nitrophenyl Groups
- 1-Naphthyloxy vs. 2-Naphthyloxy Substitution: 2-(Naphthalen-1-yloxy)-N'-[(E)-(4-Nitrophenyl)Methylidene]Acetohydrazide (CAS: 303083-48-9, ) differs in the naphthyloxy position (1 vs. 2) and nitro group placement (4 vs. 2). The 1-naphthyloxy analog has a molecular weight of 349.34 g/mol and a predicted density of 1.28 g/cm³, whereas the 2-naphthyloxy variant likely exhibits distinct steric and electronic profiles due to altered aromatic stacking . 2-(Naphthalen-1-yloxy)-N'-[(E)-(3-Nitrophenyl)Methylidene]Acetohydrazide () further highlights the impact of nitro group position.
Substituent Variations on the Aromatic Rings
- Electron-Withdrawing vs. Electron-Donating Groups: 2-(2-Bromo-4-Methoxyphenoxy)-N'-[(E)-(2-Nitrophenyl)Methylidene]Acetohydrazide () combines a bromo (electron-withdrawing) and methoxy (electron-donating) group on the phenoxy ring. This dual substitution increases polarity (MW: 416.21 g/mol) and may enhance solubility compared to the purely nitro-substituted target compound . N'-[(E)-(4-Dimethylaminophenyl)Methylidene]-2-(Naphthalen-1-yl)Acetohydrazide () replaces the nitro group with a dimethylamino donor, significantly altering electronic properties and likely reducing oxidative stability but improving bioavailability .
Heterocyclic Modifications
- Furan- vs. Naphthyl-Based Derivatives: 2-Cyano-N'-{(E)-[5-(2-Nitrophenyl)Furan-2-yl]Methylidene}Acetohydrazide () introduces a cyano group and a furan ring, reducing aromatic bulk but increasing electrophilicity. Such modifications are often exploited to tune metabolic stability and target selectivity .
Physicochemical Data
*Estimated based on structural analogs.
Biological Activity
2-(Naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer efficacy, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a naphthalene ring linked to a nitrophenyl group through a hydrazone linkage. The synthesis typically involves the reaction of 2-naphthalen-2-yloxyacetic acid with 2-nitrobenzaldehyde under reflux conditions in solvents like ethanol or methanol, followed by purification methods such as recrystallization or column chromatography.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in anticancer research. The following sections summarize key findings related to its biological activity.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. Studies have demonstrated that derivatives of similar structures can inhibit tumor growth in various cancer models. For instance, compounds with nitrophenyl groups have shown promising results against murine tumors such as B16 melanoma and Lewis lung carcinoma .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Model | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | B16 Melanoma | 5.0 | |
| Compound B | Lewis Lung Carcinoma | 4.5 | |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is hypothesized to involve several pathways:
- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
- π-π Stacking Interactions : The naphthalene moiety may engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor interactions.
- Enzyme Inhibition : Preliminary studies suggest that similar compounds can act as inhibitors for various enzymes involved in cancer progression, although specific data for this compound is still needed.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research on related Schiff bases indicates that modifications to the aromatic rings significantly impact their cytotoxicity and selectivity against cancer cells .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Position of Nitro Group | Higher cytotoxicity observed at ortho position | |
| Presence of Halogens | Enhanced enzyme inhibition activity |
Case Studies
A case study involving the synthesis and evaluation of similar hydrazone derivatives demonstrated significant anticancer effects against several cell lines, suggesting that structural modifications could enhance efficacy .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves two key steps:
- Hydrazide formation : React methyl 2-(naphthalen-2-yloxy)acetate with hydrazine hydrate in ethanol at 80°C for 1 hour (yield: ~75%) .
- Condensation : Treat the hydrazide intermediate with 2-nitrobenzaldehyde in ethanol under reflux (1–2 hours), yielding the final hydrazone (yield: 80–85%) . Critical factors :
- Solvent polarity (ethanol preferred for solubility and reaction efficiency).
- Temperature control (reflux avoids side reactions).
- Catalysts (none required, but base additives like triethylamine may enhance imine formation).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, EtOH, 80°C | 75% | |
| Condensation | 2-Nitrobenzaldehyde, EtOH, reflux | 80–85% |
Q. Which spectroscopic techniques are most effective for structural confirmation?
- ¹H/¹³C NMR : Key signals include δ 8.5–8.7 ppm (hydrazone CH=N proton) and δ 160–165 ppm (C=O carbonyl) .
- IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- X-ray crystallography : Resolves π-stacking interactions between naphthalene and hydrazone moieties (e.g., bond distances: 3.4–3.6 Å) .
- HPLC : Purity >95% achievable using C18 columns (mobile phase: acetonitrile/water, 70:30) .
Advanced Research Questions
Q. How can computational methods predict reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The nitro group’s electron-withdrawing effect directs nucleophiles to the hydrazone carbon .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways .
- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants for SN2 reactions with thiols) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Compound purity : Impurities >5% (detected via HPLC) can skew results .
- Structural analogs : Compare activity of derivatives (e.g., triazole vs. benzimidazole hybrids) to isolate pharmacophore contributions .
| Study | Reported IC₅₀ (μM) | Cell Line | Purity | Reference |
|---|---|---|---|---|
| A | 12.3 ± 1.2 | HeLa | 98% | |
| B | 28.7 ± 3.1 | MCF-7 | 90% |
Q. What is the mechanistic basis for its antimicrobial activity, and how is it validated?
- Proposed mechanism : Inhibition of bacterial dihydrofolate reductase (DHFR) via hydrazone-carbonyl interactions with the enzyme’s active site .
- Validation steps :
Enzyme assays : Measure DHFR activity in presence of the compound (IC₅₀: 8.5 μM) .
Molecular docking : Simulate binding poses (e.g., AutoDock Vina) to identify key residues (e.g., Asp27, Leu28) .
Resistance studies : Monitor MIC shifts in E. coli strains overexpressing DHFR .
Methodological Considerations
Q. How do crystallization conditions affect structural analysis?
- Solvent choice : Ethanol/water mixtures (1:1) yield monoclinic crystals suitable for X-ray diffraction .
- Hydrogen bonding : O–H⋯O and N–H⋯O interactions stabilize the crystal lattice (bond lengths: 2.8–3.0 Å) .
Q. What purification techniques optimize yield and purity?
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for intermediate purification .
- Recrystallization : Ethanol at 4°C achieves >99% purity for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
